molecular formula C18H14ClN3O2S B238558 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B238558
M. Wt: 371.8 g/mol
InChI Key: HQFIDTVGNUEPGS-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to have anti-tumor properties, and can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been shown to have anti-inflammatory properties, and can reduce inflammation in animal models of inflammatory diseases.

Mechanism Of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that control cell proliferation, survival, and inflammation.

Biochemical And Physiological Effects

In addition to its anti-tumor and anti-inflammatory properties, N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions and toxicity. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been shown to have antioxidant properties, and can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A for lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A. One area of interest is the development of more potent and selective analogs of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A, which could have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A, and to identify other enzymes and signaling pathways that it may interact with. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A as a potential therapeutic agent.

Synthesis Methods

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide A can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-aminopyridine with thiophosgene, followed by the reaction of the resulting intermediate with 3-methoxynaphthalene-2-carboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.

properties

Product Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14ClN3O2S/c1-24-15-9-12-5-3-2-4-11(12)8-14(15)17(23)22-18(25)21-16-7-6-13(19)10-20-16/h2-10H,1H3,(H2,20,21,22,23,25)

InChI Key

HQFIDTVGNUEPGS-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)Cl

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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